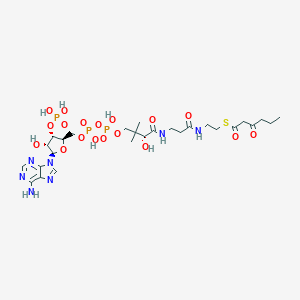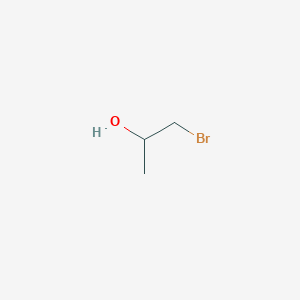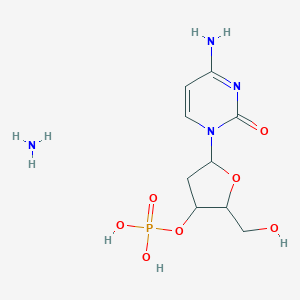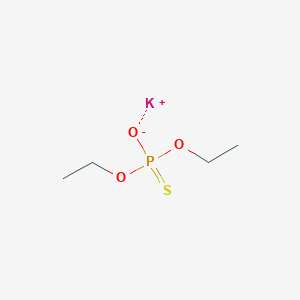
Ethylbenzene-2,3,4,5,6-D5
描述
Ethylbenzene-2,3,4,5,6-D5 is a useful isotopically labeled research compound . It is the deuterium-labeled version of Ethylbenzene . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
The synthesis of Ethylbenzene-2,3,4,5,6-D5 involves the C-F bond activation of fluoroethane at ACF in the presence of HSnBu3 . A reaction of fluoroethane (0.12 mmol) in C6D6 gave after 4 days with 97% yield ethylbenzene-d5 and 1% yield ethene .Molecular Structure Analysis
The molecular formula of Ethylbenzene-2,3,4,5,6-D5 is C8H5D5 . The molecular weight is 111.2 . The structure of Ethylbenzene-2,3,4,5,6-D5 can be found in various databases .Chemical Reactions Analysis
The catalytic oxidation of ethylbenzene has been studied in detail . The reaction mechanism involves the time profiles of ethylbenzene and three products: acetophenone, benzaldehyde, and benzoic acid .Physical And Chemical Properties Analysis
The boiling point of Ethylbenzene-2,3,4,5,6-D5 is 136 °C (lit.) . The density is 0.908 g/mL at 25 °C .科学研究应用
-
Catalytic Dehydrogenation of Ethylbenzene
- Field : Chemical Engineering
- Application Summary : The dehydrogenation of ethylbenzene to styrene is a highly important industrial reaction . The reaction itself is a complex network of parallel and consecutive processes including cracking, steam reforming, and reverse water-gas shift (RWGS) in addition to dehydrogenation .
- Methods : Studies have employed a CrOx/Al2O3 catalyst and reactions have been conducted at 500, 600, and 700 °C . The catalyst and reaction have been investigated using various techniques such as elemental analysis, temperature programmed oxidation (TPO), temperature programmed desorption (TPD), Raman spectroscopy, THz time-domain spectroscopy (THz-TDS), X-ray photoelectron spectroscopy (XPS), in situ infrared spectroscopy, and online gas chromatography and mass spectrometry .
- Results : The reaction profile shows an induction time corresponding to a cracking regime, followed by a dehydrogenation regime .
-
Remediation of Ethylbenzene Contaminated Soil
- Field : Environmental Engineering
- Application Summary : Soil vapor extraction (SVE) technology has strong potential value in the decontamination of soils dominated by volatile contaminants . In this study, the efficiency of SVE was evaluated for the remediation of ethylbenzene contaminated soil .
- Methods : L9(34) orthogonal tests and response surface analysis were carried out using a self-developed one-dimensional SVE system model . A first-order kinetic reaction model was also employed to analyze the relationship between pollutant concentration and time .
- Results : The most important factors affecting the performance of SVE are time, temperature, and contaminant concentration, while the influence of the extraction flow rate is not significant . The optimal conditions for the removal of ethylbenzene from soil were: time 180 min, temperature 20 °C, extraction flow 6000 mL/min, and contaminant concentration 2% .
-
Oxidative Dehydrogenation of Ethylbenzene
- Field : Chemical Engineering
- Application Summary : Oxidative dehydrogenation (ODH) is an alternative for styrene (ST) production compared to the direct dehydrogenation process .
- Methods : The catalyst achieved 90.8% ethylbenzene conversion and 97.5% styrene selectivity under optimized conditions of CO2-4O2 oxidation atmosphere, a temperature of 500 °C, and a space velocity of 5.0 h−1 .
- Results : It exhibited excellent catalytic and structural stability during a 50 h long-term test .
-
Internal Standard in GC-MS Analysis
- Field : Analytical Chemistry
- Application Summary : Ethylbenzene-2,3,4,5,6-D5 is primarily used as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis . It is used to quantify the levels of ethylbenzene in various matrices, such as air, water, and soil .
- Methods : The deuterium substitution in this molecule allows for accurate quantification, as it provides a unique signature in the mass spectrum that can be used to distinguish it from other compounds .
- Results : This method allows for the accurate and precise quantification of ethylbenzene in various matrices .
-
Tracer in Environmental Studies
- Field : Environmental Science
- Application Summary : Ethylbenzene-2,3,4,5,6-D5 can be used as a tracer in environmental studies . It can be easily detected and quantified in various matrices .
- Methods : The deuterium substitution in this molecule allows for its easy detection and quantification in various matrices .
- Results : This method allows for the tracking and quantification of ethylbenzene in various environmental matrices .
-
Precursor in the Synthesis of Other Deuterated Compounds
- Field : Organic Chemistry
- Application Summary : Ethylbenzene-2,3,4,5,6-D5 can also be used as a precursor in the synthesis of other deuterated compounds .
- Methods : The specific methods of application would depend on the specific deuterated compound being synthesized .
- Results : This method allows for the synthesis of a variety of deuterated compounds .
-
Tracer in Drug Development Process
- Field : Pharmaceutical Research
- Application Summary : Ethylbenzene-2,3,4,5,6-D5 can be used as a tracer during the drug development process . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation .
- Methods : The deuterium substitution in this molecule allows for accurate quantification, as it provides a unique signature in the mass spectrum that can be used to distinguish it from other compounds .
- Results : This method allows for the accurate and precise quantification of ethylbenzene in various matrices .
-
Precursor in the Synthesis of Deuterated Compounds
- Field : Organic Chemistry
- Application Summary : Ethylbenzene-2,3,4,5,6-D5 can be used as a precursor in the synthesis of other deuterated compounds .
- Methods : The specific methods of application would depend on the specific deuterated compound being synthesized .
- Results : This method allows for the synthesis of a variety of deuterated compounds .
安全和危害
未来方向
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that Ethylbenzene-2,3,4,5,6-D5 and other deuterated compounds may have important roles in future drug development processes .
属性
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQLUTRBYVCPMQ-DKFMXDSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylbenzene-2,3,4,5,6-D5 | |
CAS RN |
20302-26-5 | |
| Record name | 20302-26-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-Methylbenzo[e]benzimidazol-2-amine](/img/structure/B8347.png)

![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)


